(S)-3-Amino-4-phenylbutyric acid hydrochloride

Catalog No.
S716274
CAS No.
138165-77-2
M.F
C10H14ClNO2
M. Wt
179,22*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-4-phenylbutyric acid hydrochloride

CAS Number

138165-77-2

Product Name

(S)-3-Amino-4-phenylbutyric acid hydrochloride

IUPAC Name

(3S)-3-amino-4-phenylbutanoic acid;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

179,22*36,45 g/mole

InChI

InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1

InChI Key

MQTMGKGSJOPWJW-FVGYRXGTSA-N

SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl

Synonyms

138165-77-2;(S)-3-Amino-4-phenylbutyricacidhydrochloride;L-beta-Homophenylalaninehydrochloride;(S)-3-amino-4-phenylbutanoicacidhydrochloride;L-beta-Homophenylalanine;(3S)-3-amino-4-phenylbutanoicacidhydrochloride;PubChem13855;AC1MC56A;H-b-HoPhe(4-phenyl)-OHHCl;03769_FLUKA;CTK3J1253;MolPort-003-793-999;ANW-42972;CH-291;MFCD01862875;AKOS015849454;BL732-1;CS11157;DS-1092;RTR-005051;AK-44152;AN-10693;BR-44152;KB-05331;SC-46102

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl

Urea Cycle Disorders:

This molecule shows promise in treating urea cycle disorders, a group of genetic diseases affecting the body's ability to eliminate excess nitrogen. It works by stimulating the production of alternative pathways for nitrogen excretion, potentially reducing the toxic buildup of ammonia in the body. However, further research is needed to confirm its efficacy and safety in humans.

Neurodegenerative Diseases:

(S)-3-Amino-4-phenylbutyric acid hydrochloride is being investigated for its potential role in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Huntington's disease. Studies suggest it may help protect neurons from damage and promote their survival. However, the exact mechanisms and long-term effects require further exploration.

Cancer Research:

This molecule exhibits anti-tumor properties in various cancer cell lines. Researchers are exploring its potential to inhibit cancer cell growth, migration, and invasion. Additionally, it might enhance the effectiveness of other chemotherapeutic agents. However, further research is needed to understand its specific effects and potential applications in cancer treatment.

Other Potential Applications:

(S)-3-Amino-4-phenylbutyric acid hydrochloride is also being investigated for its potential role in various other conditions, including:

  • Sickle cell disease: It might help prevent the sickling of red blood cells.
  • Cystic fibrosis: It could potentially improve lung function in cystic fibrosis patients.
  • Aging: Some studies suggest it might have beneficial effects on lifespan and age-related health problems.

(S)-3-Amino-4-phenylbutyric acid hydrochloride is a chiral amino acid derivative characterized by a phenyl group attached to a butyric acid backbone. This compound, commonly known as (S)-3-Amino-4-phenylbutanoic acid hydrochloride, is notable for its role as a gamma-aminobutyric acid receptor agonist, specifically targeting GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system .

As mentioned earlier, (S)-phenibut shows minimal activity in pharmacological tests. Racemic phenibut's mechanism of action is thought to involve its interaction with GABA (gamma-aminobutyric acid) receptors in the nervous system, particularly the GABAB receptor []. However, the specific mechanism for the inactive (S)-isomer remains unclear.

, including:

  • Oxidation: The amino group can be converted to a nitro or hydroxylamine group using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl group can be replaced with various functional groups under appropriate nucleophilic or electrophilic conditions .

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitro derivatives, while reduction can produce alcohols.

(S)-3-Amino-4-phenylbutyric acid hydrochloride exhibits significant biological activity, primarily as a GABA receptor agonist. Its mechanism of action involves modulation of neurotransmitter signaling pathways, which can lead to various therapeutic effects, including:

  • Anticonvulsant effects: It has been studied for potential use in seizure disorders.
  • Neuroprotective properties: It may protect neurons from excitotoxicity and oxidative stress.
  • Anxiolytic effects: Similar to other GABAergic agents, it may reduce anxiety levels .

The synthesis of (S)-3-Amino-4-phenylbutyric acid hydrochloride typically involves several key steps:

  • Starting Material: The synthesis begins with chiral precursors such as (S)-phenylalanine.
  • Chemical Transformations:
    • Protection of the amino group.
    • Chain elongation to introduce the phenyl group.
  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

(S)-3-Amino-4-phenylbutyric acid hydrochloride has diverse applications across various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects in treating neurological disorders.
  • Biochemical Research: Used as a tool compound to study metabolic pathways and enzyme interactions.
  • Pharmaceutical Industry: Serves as an intermediate in the synthesis of complex organic molecules .

Research indicates that (S)-3-Amino-4-phenylbutyric acid hydrochloride interacts with several molecular targets, primarily neurotransmitter receptors involved in GABAergic signaling. Studies have shown its potential to stimulate dopamine receptors and modulate pathways related to neuronal function and neuroprotection .

Several compounds share structural similarities with (S)-3-Amino-4-phenylbutyric acid hydrochloride. These include:

Compound NameStructure TypeUnique Features
(R)-3-Amino-4-phenylbutyric acidEnantiomerDifferent biological activity than its S counterpart
PhenylalanineSimpler amino acidPrecursor for the synthesis of (S)-3-Amino-4-phenylbutyric acid
BaclofenGABA receptor agonistUsed primarily for muscle spasticity
PhenibutGABA-B agonistKnown for anxiolytic and nootropic effects

Uniqueness

(S)-3-Amino-4-phenylbutyric acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and phenyl groups. This configuration contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

(S)-3-Amino-4-phenylbutyric acid hydrochloride (CAS: 138165-77-2) is a chiral β-amino acid derivative with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol. Its IUPAC name is (3S)-3-amino-4-phenylbutanoic acid hydrochloride, and it is commonly referred to as L-β-homophenylalanine hydrochloride or H-β-HoPhe-OH·HCl. The compound features a β-amino acid backbone, where the amino group is attached to the β-carbon, and a phenyl group at the γ-position (Figure 1).

PropertyValue
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.68 g/mol
Melting Point176–178°C
SolubilitySoluble in DMSO, methanol, chloroform
Optical Activity[α]₂₀/D: Specific rotation data pending
Storage ConditionsSealed, dry, room temperature

Table 1: Physicochemical properties of (S)-3-amino-4-phenylbutyric acid hydrochloride.

Historical Context and Discovery

The compound emerged as a synthetic analog of phenylalanine during efforts to develop enzyme-resistant peptides and pharmacologically active molecules. Its synthesis was first reported in the late 20th century, with optimized enzymatic methods published in the 2000s. The stereospecific production of the (S)-enantiomer became critical for applications in asymmetric catalysis and medicinal chemistry.

Position in Amino Acid Derivative Classification

As a β-homophenylalanine derivative, this compound belongs to the β-amino acid family, which differs from α-amino acids by the position of the amino group (β-carbon instead of α-carbon). β-Amino acids are notable for their metabolic stability and resistance to proteolytic degradation, making them valuable in drug design.

Research Significance and Applications

The compound serves as:

  • A building block for β-peptides with helical structures.
  • A precursor for inhibitors targeting enzymes like dipeptidyl peptidase IV (DPP-IV) and aminopeptidase N (APN).
  • A chiral auxiliary in asymmetric synthesis.

Molecular Structure and Stereochemistry

(S)-3-Amino-4-phenylbutyric acid hydrochloride possesses a well-defined stereochemical configuration characterized by the (S)-configuration at the third carbon atom [1] [5]. The molecular structure features a phenyl group attached to the fourth carbon of a butyric acid backbone, with an amino group positioned at the third carbon [6]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the (S)-configuration indicates the specific three-dimensional arrangement of substituents around the chiral center [7].

The compound exists as a hydrochloride salt, formed through protonation of the amino group by hydrochloric acid [8]. The International Union of Pure and Applied Chemistry name for this compound is (3S)-3-amino-4-phenylbutanoic acid hydrochloride [1]. The stereochemical purity of the (S)-enantiomer is crucial for its biological and chemical properties, as demonstrated by studies showing distinct differences between R and S enantiomers [6].

Physical Properties

Molecular Weight and Formula

The molecular formula of (S)-3-Amino-4-phenylbutyric acid hydrochloride is C₁₀H₁₄ClNO₂ [1] [2]. The compound exhibits a molecular weight of 215.677 g/mol, as confirmed by multiple analytical sources [2] [4]. The exact mass, determined through high-resolution mass spectrometry, is 215.071306 g/mol [4]. These molecular parameters are fundamental for analytical identification and quantitative analysis of the compound [5].

ParameterValueReference
Molecular FormulaC₁₀H₁₄ClNO₂ [1] [2]
Molecular Weight215.677 g/mol [2] [4]
Exact Mass215.071306 g/mol [4]
Monoisotopic Mass215.071306 g/mol [2]

Melting and Boiling Points

The melting point of (S)-3-Amino-4-phenylbutyric acid hydrochloride has been reported in the range of 194-201°C [7]. Some sources indicate a more specific range of 200-202°C for related enantiomeric forms [30]. The compound exhibits thermal decomposition characteristics typical of amino acid hydrochloride salts [16]. The boiling point is reported at approximately 327.8-329.5°C at 760 mmHg, although this temperature is often associated with decomposition rather than true boiling [3] [7].

The flash point of the compound is documented at 152.1-153.1°C, indicating important safety considerations for handling and storage [3] [7]. These thermal properties reflect the ionic nature of the hydrochloride salt and the presence of hydrogen bonding interactions within the crystal lattice [11].

Solubility Profile

(S)-3-Amino-4-phenylbutyric acid hydrochloride demonstrates limited solubility in organic solvents, with slight solubility reported in dimethyl sulfoxide and methanol [5]. The compound shows enhanced solubility in aqueous media due to its ionic nature as a hydrochloride salt [18]. Crystallization studies have utilized methanol and dichloromethane mixtures for purification processes, suggesting moderate solubility in these solvent systems [23].

The solubility characteristics are influenced by the presence of both hydrophilic (amino and carboxyl groups) and hydrophobic (phenyl group) moieties within the molecular structure [18]. The hydrochloride salt formation significantly enhances water solubility compared to the free amino acid form .

Density and Physical State

The compound appears as a white crystalline powder at room temperature [37]. The density has been reported as approximately 1.161 g/cm³ for related phenylbutyric acid derivatives [7]. The physical state is characterized by its crystalline nature, which contributes to its stability and handling properties [37]. The white to off-white coloration is typical for amino acid hydrochloride salts and indicates high purity when properly prepared [5].

Spectroscopic Characteristics

Infrared (IR) Spectroscopy

Infrared spectroscopy of (S)-3-Amino-4-phenylbutyric acid hydrochloride reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [11]. The spectrum typically shows absorption bands at 3300-3500 cm⁻¹ corresponding to N-H stretching vibrations of the protonated amino group . The carboxylic acid C=O stretch appears around 1680-1720 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region [11] .

The infrared spectrum serves as a fingerprint for compound identification, with the hydrochloride salt showing distinctive features compared to the free amino acid [11]. Characteristic peaks associated with the phenyl group appear in the aromatic region, providing additional confirmation of the molecular structure [37].

Nuclear Magnetic Resonance (NMR) Profiles

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for (S)-3-Amino-4-phenylbutyric acid hydrochloride [32]. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectra typically show aromatic proton signals in the 7.0-7.5 ppm region, corresponding to the phenyl group [29]. The methylene protons adjacent to the phenyl group appear around 2.5-3.0 ppm, while the protons on the carbon bearing the amino group are observed around 3.5-4.0 ppm [33].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy reveals the carbonyl carbon of the carboxylic acid group around 170-180 ppm [29]. The aromatic carbons appear in the 120-140 ppm region, while the aliphatic carbons are observed at lower field positions [33]. The stereochemical configuration can be confirmed through Nuclear Overhauser Enhancement spectroscopy and two-dimensional Nuclear Magnetic Resonance techniques [27].

Mass Spectrometry Analysis

Mass spectrometry analysis of (S)-3-Amino-4-phenylbutyric acid hydrochloride provides molecular weight confirmation and structural fragmentation patterns [26]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 216 [M+H]⁺ for the protonated molecule [35]. Characteristic fragmentation patterns include loss of the carboxylic acid group (loss of 45 mass units) and phenyl group rearrangements [26].

The mass spectral fragmentation provides valuable information about the molecular connectivity and can be used for structural elucidation [26]. High-resolution mass spectrometry confirms the exact molecular formula through accurate mass determination [4]. Tandem mass spectrometry techniques can provide additional structural information through controlled fragmentation studies [26].

Crystallographic Analysis

Crystal Structure Parameters

Crystallographic studies of (S)-3-Amino-4-phenylbutyric acid hydrochloride reveal important structural parameters that define the three-dimensional arrangement of molecules in the solid state [13]. The compound typically crystallizes in specific space groups that accommodate the chiral nature of the molecule [27]. Crystal structure determination through single crystal X-ray diffraction provides unit cell parameters including lattice constants and angles [13].

The asymmetric unit typically contains one molecule of the (S)-enantiomer along with the chloride counterion [27]. Bond lengths and angles within the molecule conform to expected values for amino acid derivatives, with the phenyl group showing typical aromatic geometry [13]. The stereochemical configuration is confirmed through crystallographic analysis, providing absolute confirmation of the (S)-configuration [28].

Polymorphism and Crystal Packing

Crystal packing analysis reveals the intermolecular interactions that stabilize the crystal structure of (S)-3-Amino-4-phenylbutyric acid hydrochloride [27]. Hydrogen bonding networks play a crucial role in determining the crystal packing arrangement, with the protonated amino group and carboxylic acid group participating in extensive hydrogen bonding [27]. The chloride ion serves as a hydrogen bond acceptor, contributing to the overall stability of the crystal lattice [27].

Polymorphism studies indicate the potential for different crystal forms under varying crystallization conditions [17] [39]. The crystal packing is influenced by the balance between electrostatic interactions, hydrogen bonding, and van der Waals forces [27]. The phenyl groups may participate in π-π stacking interactions, contributing additional stabilization to the crystal structure [27].

X-Ray Diffraction Studies

X-ray diffraction analysis provides comprehensive structural information about the crystalline form of (S)-3-Amino-4-phenylbutyric acid hydrochloride [13]. Powder X-ray diffraction patterns serve as fingerprints for phase identification and purity assessment [37] [39]. Single crystal X-ray diffraction studies reveal detailed atomic positions and thermal parameters [13].

The diffraction data quality is typically sufficient for accurate structure determination, with resolution limits depending on crystal quality and data collection parameters [13]. Structural refinement procedures confirm the stereochemical assignment and provide accurate bond lengths and angles [13]. The diffraction studies also reveal the space group symmetry and unit cell dimensions characteristic of the compound [27].

Thermal Properties of Crystal Forms

Thermal analysis of crystalline (S)-3-Amino-4-phenylbutyric acid hydrochloride reveals important stability and phase transition information [38]. Differential scanning calorimetry studies show the melting behavior and any potential phase transitions before decomposition . Thermogravimetric analysis provides information about thermal stability and decomposition pathways [38].

The thermal properties are influenced by the strength of intermolecular interactions within the crystal lattice [38]. Hydrogen bonding networks contribute to thermal stability, while the presence of the hydrochloride salt affects the decomposition temperature . Thermal expansion studies may reveal anisotropic behavior related to the crystal structure arrangement [38].

Dates

Modify: 2023-08-15

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